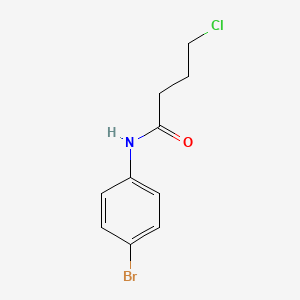

N-(4-bromophenyl)-4-chlorobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-chlorobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12/h3-6H,1-2,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJJWCIAHAJOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 4 Bromophenyl 4 Chlorobutanamide

Classical Synthesis Routes for Amide Formation Involving N-(4-bromophenyl)-4-chlorobutanamide

The traditional methods for synthesizing this compound primarily rely on the principles of acylation and coupling reactions, which are foundational in organic chemistry for amide bond formation.

Acylation Reactions Utilizing 4-Chlorobutanoic Acid Derivatives

A prominent and widely utilized method for the synthesis of this compound is the acylation of 4-bromoaniline (B143363) with a derivative of 4-chlorobutanoic acid, most commonly 4-chlorobutyryl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine group of 4-bromoaniline on the electrophilic carbonyl carbon of the acyl chloride. youtube.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), which serves to neutralize the hydrochloric acid byproduct formed during the reaction. youtube.comchemicalbook.com The use of a suitable solvent, like dichloromethane (B109758), is common to facilitate the reaction. chemicalbook.com

The general mechanism involves an initial nucleophilic addition of the amine to the carbonyl group of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group, which reforms the carbonyl double bond and results in the formation of the amide linkage. youtube.com

A representative procedure for a similar acylation involves dissolving 4-bromoaniline in a solvent like dichloromethane, followed by the addition of a base. The reaction mixture is then cooled, and the acyl chloride is added dropwise. The reaction is typically stirred for several hours to ensure completion. chemicalbook.com Work-up procedures usually involve washing the organic layer with an acidic solution to remove unreacted amine and base, followed by purification, often via recrystallization or column chromatography, to yield the desired this compound. chemicalbook.com

Table 1: Representative Conditions for Acylation of 4-Bromoaniline

| Acylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2-Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp. | 16 hours | 97% | chemicalbook.com |

This table presents data for a closely related reaction to illustrate typical conditions and outcomes.

Coupling Reactions with 4-Bromoaniline

An alternative classical approach to forming the amide bond in this compound involves the direct coupling of 4-bromoaniline with 4-chlorobutanoic acid. This transformation requires the use of coupling reagents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.govgrowingscience.com

A variety of coupling reagents have been developed for this purpose, with common examples including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govpeptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU). sigmaaldrich.com

The reaction mechanism with these reagents generally involves the formation of a highly reactive activated intermediate from the carboxylic acid. For instance, with EDC/HOBt, an O-acylisourea intermediate is first formed, which then reacts with HOBt to give an active ester. This active ester is then readily attacked by the amine to form the amide bond, with the byproducts being a soluble urea (B33335) and regenerated HOBt. nih.gov The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). growingscience.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent System | Typical Solvent | Key Features | Reference |

| EDC/HOBt | DMF, DCM | Widely used, good for electron-deficient amines. | nih.gov |

| DCC/DMAP | DCM | DCC forms an insoluble urea byproduct. | nih.govgrowingscience.com |

| HATU/DIPEA | DMF | Highly efficient, especially for difficult couplings. | nih.gov |

| T3P | - | Can be used for large-scale synthesis. | sci-hub.se |

Modern and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalyst-Free Synthesis Methods

Efforts have been made to develop catalyst-free methods for amide synthesis, which simplifies reaction procedures and purification. Some methods achieve this by reacting esters with amines under solvent- and transition-metal-free conditions, using a simple and inexpensive base like sodium hydride. rsc.org Another approach involves the direct amidation of aldehydes with amines under mild, catalyst-free conditions, which can proceed in both aqueous and organic media. rsc.org While not specifically documented for this compound, these principles offer a pathway for its greener synthesis. The reaction of an amine with an acyl chloride, as described in the classical synthesis, can in some instances proceed without a catalyst, although a base is generally required to scavenge the acid byproduct. youtube.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govbibliotekanauki.pl The application of microwave irradiation can lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov In the context of amide synthesis, microwave heating can be applied to the reaction of carboxylic acids with amines, sometimes even in the absence of a solvent. researchgate.net For the synthesis of this compound, a mixture of 4-bromoaniline and 4-chlorobutyryl chloride, or 4-chlorobutanoic acid with a suitable activator, could potentially be subjected to microwave irradiation to expedite the formation of the amide bond. The specific conditions, such as microwave power and irradiation time, would need to be optimized for this particular transformation. nih.gov

Table 3: Comparison of Classical vs. Microwave-Assisted Amide Synthesis

| Method | Reaction Time | Conditions | Advantages | Reference |

| Classical Heating | Several hours to days | Refluxing in solvent | Well-established | nih.gov |

| Microwave Irradiation | Minutes to a few hours | Solvent-free or in minimal solvent | Faster reaction rates, higher yields, energy efficient | nih.govnih.govresearchgate.net |

Scalability Considerations for this compound Synthesis in Research Settings

Transitioning the synthesis of this compound from a milligram to a multigram or kilogram scale, even within a research or pilot plant setting, introduces several challenges that must be addressed to maintain efficiency, safety, and product quality.

Key Scalability Factors:

Thermal Management: The acylation reaction is exothermic. On a small scale, this heat dissipates quickly into the surroundings. On a larger scale, inefficient heat removal can lead to a significant temperature increase, promoting side reactions and potentially causing reactant or solvent boiling, which poses a safety risk. Proper cooling systems and controlled, dropwise addition of the highly reactive 4-chlorobutanoyl chloride are critical. chemicalbook.com

Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is more challenging than in a small flask. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in lower yields and the formation of impurities. The choice of reactor geometry and stirring mechanism is vital for efficient mass and heat transfer.

Purification Method: Laboratory-scale purification often relies on silica (B1680970) gel column chromatography, which is impractical and expensive for large quantities. At scale, the focus shifts to developing a robust crystallization procedure. This involves selecting an appropriate solvent or solvent system from which the product will crystallize with high purity, leaving impurities behind in the mother liquor. The crude product may first be subjected to aqueous washes to remove the base and salts before crystallization.

Reagent and Solvent Handling: Handling larger quantities of chemicals like 4-chlorobutanoyl chloride, which is corrosive and moisture-sensitive, requires specialized equipment and safety protocols. The volume of solvents used also increases significantly, raising cost, safety, and waste disposal considerations.

Modern synthetic approaches, such as the electrochemical methods discussed below, are being developed with scalability in mind, as they can reduce the need for stoichiometric reagents and simplify reaction conditions. chemicalbook.com

Electrochemical Amidation/C-H Halogenation Cascade for Halogenated N-Aryl Amides

While this compound is formed from pre-halogenated precursors, a novel and sustainable strategy for producing other halogenated N-aryl amides involves an electrochemical amidation/C-H halogenation cascade. chemicalbook.com This method represents a significant advancement in green chemistry, offering an atom-economical and environmentally friendly alternative to traditional multi-step syntheses that often require harsh reagents.

This cascade methodology combines amide bond formation and subsequent electrocatalytic C-H chlorination into a single process. The reaction typically takes place in an undivided electrochemical cell equipped with a carbon cloth anode and a platinum cathode. chemicalbook.com

Mechanism and Advantages:

Amide Formation: The reaction begins with the standard formation of an amide bond between an amine and an acid chloride. chemicalbook.com

Electrochemical Halogenation: The key innovation is the in-situ generation of the halogenating agent. Instead of using traditional, often toxic, halogenating reagents, a simple and safe halogen source like hydrochloric acid (for chlorination) or potassium bromide (for bromination) is used. chemicalbook.com Anodic oxidation generates the reactive halogen species (e.g., Cl+) directly in the reaction mixture. chemicalbook.com

Regioselective C-H Functionalization: This electrochemically generated electrophilic halogen then reacts with the electron-rich aromatic ring of the newly formed amide, typically at the para-position relative to the amide's nitrogen atom, in a highly site-selective manner. chemicalbook.com

This electrochemical approach avoids the need for additional activating reagents or catalysts, operates under mild conditions, and is robust, as demonstrated by the synthesis of over 180 different halogenated products. chemicalbook.com Its applicability to late-stage functionalization of complex molecules and successful scale-up examples highlight its potential as a powerful tool in organic and medicinal chemistry. chemicalbook.com

Interactive Data Table: Components of Electrochemical Cascade Reaction

Mechanistic Organic Chemistry and Reactivity of N 4 Bromophenyl 4 Chlorobutanamide

Electrophilic and Nucleophilic Sites within the N-(4-bromophenyl)-4-chlorobutanamide Structure

The distribution of electron density within the this compound molecule gives rise to distinct electrophilic and nucleophilic centers, which are crucial in determining its reactivity.

Electrophilic Sites: The most significant electrophilic site is the carbonyl carbon of the amide group. The adjacent electronegative oxygen and nitrogen atoms withdraw electron density, rendering this carbon susceptible to attack by nucleophiles. Another key electrophilic center is the carbon atom attached to the chlorine in the butanamide chain. The electronegativity of the chlorine atom creates a dipole, making this carbon a target for nucleophilic substitution reactions. The carbon atom bonded to the bromine on the phenyl ring also exhibits electrophilic character, particularly in the context of transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Sites: The primary nucleophilic site is the nitrogen atom of the amide linkage. While the lone pair of electrons on the nitrogen participates in resonance with the carbonyl group, which reduces its basicity and nucleophilicity compared to an amine, it can still act as a nucleophile under certain conditions. The oxygen atom of the carbonyl group also possesses lone pairs of electrons and can act as a nucleophile or a Lewis base, for instance, by protonation under acidic conditions. The delocalized π-electron system of the brominated phenyl ring can also exhibit nucleophilic character in certain electrophilic aromatic substitution reactions, although the bromine atom's electron-withdrawing inductive effect deactivates the ring to some extent.

Table 1: Key Reactive Sites in this compound

| Site | Type | Reactivity |

|---|---|---|

| Amide Carbonyl Carbon | Electrophilic | Susceptible to nucleophilic acyl substitution. |

| Carbon bonded to Chlorine | Electrophilic | Undergoes nucleophilic substitution (e.g., SN2). |

| Carbon bonded to Bromine | Electrophilic | Participates in cross-coupling reactions. |

| Amide Nitrogen | Nucleophilic | Can act as a nucleophile, though reactivity is tempered by resonance. |

| Carbonyl Oxygen | Nucleophilic/Basic | Can be protonated or coordinate to Lewis acids. |

| Phenyl Ring | Nucleophilic | Can undergo electrophilic aromatic substitution, though deactivated. |

Hydrolytic Stability and Proposed Degradation Pathways of the Amide Linkage

The amide bond in this compound is generally stable but can undergo hydrolysis under acidic or basic conditions to yield 4-bromoaniline (B143363) and 4-chlorobutanoic acid. The stability of amides to hydrolysis is significantly greater than that of esters.

Under acidic conditions , the hydrolysis mechanism typically begins with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack of a water molecule. A series of proton transfers follows, ultimately leading to the departure of the 4-bromoaniline as a leaving group, which is protonated under the acidic conditions to form the 4-bromoanilinium ion. The reaction is generally considered irreversible because the resulting amine is protonated and no longer nucleophilic.

Under basic conditions , the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the 4-bromoanilide anion is the rate-determining step. This anion is a relatively poor leaving group, which contributes to the general stability of amides in basic solutions. The reaction is typically driven to completion by the deprotonation of the resulting carboxylic acid. Studies on related N-substituted amides have shown that the rate of alkaline hydrolysis can be influenced by the nature of the substituents on both the acyl and the N-aryl portions of the molecule. For instance, tertiary amides can be more readily hydrolyzed under certain non-aqueous alkaline conditions. rsc.org

Reactivity Profile of the Butanamide Linkage in this compound

The butanamide linkage in this compound is a robust functional group. Besides hydrolysis, it can undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, N-(4-bromophenyl)butan-1-amine. This reaction proceeds by initial coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer.

The amide nitrogen can also participate in N-alkylation reactions, though this is less common due to its reduced nucleophilicity.

Reactivity of the Aryl Halide Moiety (Bromine at Phenyl Ring)

The bromine atom attached to the phenyl ring is a key site for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Examples of such reactions applicable to the aryl bromide moiety include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, leading to a diarylamine or an N-aryl alkylamine.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

The aryl bromide is generally more reactive than an aryl chloride in these transformations. The reactivity is also influenced by the electronic nature of the substituents on the aromatic ring. The amide group, being weakly deactivating, can influence the reactivity of the aryl bromide.

Reactivity of the Alkyl Halide Moiety (Chlorine at Butyl Chain)

The chlorine atom at the end of the butyl chain is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. This allows for the introduction of a variety of functional groups by reaction with appropriate nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions at the Alkyl Chloride Moiety

| Nucleophile | Product Functional Group |

|---|---|

| Hydroxide (OH⁻) | Primary alcohol |

| Alkoxide (RO⁻) | Ether |

| Cyanide (CN⁻) | Nitrile |

| Azide (B81097) (N₃⁻) | Azide |

| Ammonia (NH₃) | Primary amine |

| Carboxylate (RCOO⁻) | Ester |

The reactivity of this primary alkyl chloride is generally higher than that of secondary or tertiary alkyl chlorides in Sₙ2 reactions due to lower steric hindrance.

Intramolecular Cyclization Potential of this compound

A significant reaction pathway for this compound is intramolecular cyclization. Under basic conditions, the amide nitrogen, after deprotonation, can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This results in a 5-exo-tet cyclization, a favored process according to Baldwin's rules, to form the five-membered lactam, 1-(4-bromophenyl)pyrrolidin-2-one. This type of cyclization is a common strategy for the synthesis of γ-lactams. The reaction is typically promoted by a base strong enough to deprotonate the amide. Studies on related N-aryl amides have demonstrated the feasibility of such intramolecular cyclizations to form heterocyclic structures like oxindoles.

Stereochemical Aspects of Reactions Involving this compound Derivatives

While this compound itself is achiral, reactions involving this molecule can lead to the formation of chiral centers, and thus, stereochemical considerations become important.

For instance, if a chiral nucleophile is used in the substitution of the chloro group, a new stereocenter can be created at the carbon of attack. The stereochemical outcome of such a reaction would depend on the mechanism (e.g., Sₙ2 reactions proceed with inversion of configuration).

Furthermore, if the aryl bromide moiety is modified through asymmetric synthesis, for example, by introducing a chiral substituent via a stereoselective cross-coupling reaction, the resulting derivatives would be chiral. The synthesis of atropisomeric N-aryl heterocycles, where rotation around a C-N bond is restricted, has been achieved using chiral catalysts, highlighting the potential for creating stereochemically complex molecules from N-aryl precursors. While no specific studies on the stereochemical aspects of this compound were found, the principles of asymmetric synthesis would apply to its derivatives.

Radical-Mediated Transformations of Alpha-Haloamides

The field of synthetic organic chemistry has seen significant advancements through the application of radical-mediated reactions, particularly those involving α-haloamides. These compounds serve as versatile precursors for the generation of carbon-centered radicals, which can then undergo a variety of transformations to construct complex molecular architectures. The reactivity of α-haloamides in these processes is primarily centered around the cleavage of the carbon-halogen bond to form an α-amido radical intermediate. This intermediate is a key player in subsequent bond-forming events, most notably intramolecular cyclizations to yield heterocyclic structures such as β- and γ-lactams. nih.govnih.gov The methods to initiate these radical transformations are diverse and have evolved from traditional tin-based reagents to more environmentally benign techniques like transition metal catalysis and visible light photoredox catalysis. nih.govcapes.gov.brrsc.org

The general scheme for a radical-mediated transformation of an α-haloamide, such as this compound, involves the generation of a radical at the α-position to the carbonyl group. This can be achieved through various means, including the use of a radical initiator or a photocatalyst. Once formed, this radical can participate in intramolecular cyclization if a suitable radical acceptor, such as an alkene or an aromatic ring, is present within the molecule.

A significant area of research within this field has been the development of tin-free radical cyclization reactions. capes.gov.brrsc.org Historically, reagents like tributyltin hydride (Bu₃SnH) were commonly used to initiate radical reactions. However, the toxicity and difficulty in removing tin-based byproducts have driven the development of alternative methods. Visible light photoredox catalysis has emerged as a powerful and mild alternative for initiating these transformations. capes.gov.brrsc.org In this approach, a photocatalyst, upon excitation by visible light, can effect a single-electron transfer (SET) to the α-haloamide, leading to the formation of the desired radical intermediate.

The nature of the halogen atom in the α-haloamide can significantly influence the outcome of the reaction. Studies comparing α-chloroenamides and α-iodoenamides in 5-endo radical cyclizations have revealed that chlorides can sometimes be better radical precursors than iodides. acs.orgnih.gov This counterintuitive finding was attributed to a competing ionic chain reaction that leads to the reductive deiodination of the starting material in the case of iodides, a side reaction not observed with chlorides. acs.orgnih.gov

The application of these radical-mediated transformations extends to the synthesis of biologically relevant molecules. For instance, the total synthesis of pyrrolizidine (B1209537) alkaloids has been achieved using a crucial radical cyclization step of an amide, a transformation previously reliant on toxic tin radicals. acs.org

Research Findings in Radical Cyclization of α-Haloamides

Several research groups have explored the intricacies of radical cyclizations of α-haloamides, providing valuable insights into reaction mechanisms and conditions.

Table 1: Selected Examples of Radical Cyclization of α-Haloamides

| Radical Precursor | Reaction Conditions | Product(s) | Key Findings | Reference(s) |

| N-benzyl-2-chloro-N-cyclohex-1-enylacetamide | Bu₃SnH, AIBN, benzene, 80 °C | Cyclized/reduced γ-lactam | Chloride precursor leads to higher yields of cyclized product compared to the corresponding iodide under these conditions. | acs.orgnih.gov |

| N-benzyl-2-iodo-N-cyclohex-1-enylacetamide | Bu₃SnH, AIBN, benzene, 80 °C | Directly reduced product, cyclized/non-reduced γ-lactam | Iodide precursor is prone to direct reduction via a competing ionic pathway. Addition of a base can suppress this side reaction and improve cyclization yields. | acs.orgnih.gov |

| Various α-bromoamides with pendant alkenes | fac-[Ir(ppy)₃], amine, visible light | γ-lactams | Visible light photoredox catalysis provides a tin-free method for efficient radical cyclization. | capes.gov.brrsc.org |

| α-Chloroacetamide derivative | Flavin-dependent "ene"-reductases (EREDs), visible light | β-stereogenic lactams | Photoactivation of flavoenzymes can mediate enantioselective radical cyclizations. The reaction proceeds via a mesolytic cleavage of the C-Cl bond. | nih.gov |

The data clearly indicates that the choice of the halogen precursor and the reaction conditions are critical for the successful outcome of radical cyclization reactions of α-haloamides. The development of photoredox catalysis has provided a milder and more sustainable approach to these transformations.

Mechanism of Photoredox-Catalyzed Radical Cyclization

In a typical photoredox-catalyzed radical cyclization of an α-haloamide, the catalytic cycle begins with the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). The excited photocatalyst is a potent single-electron donor and can reduce the α-haloamide substrate. This single-electron transfer (SET) results in the formation of a radical anion of the α-haloamide, which then fragments to release a halide ion and the key α-amido radical intermediate.

This α-amido radical can then undergo an intramolecular cyclization onto a tethered π-system (e.g., an alkene or arene) to form a new carbon-carbon bond and a new radical center. This newly formed radical is then typically quenched by a hydrogen atom transfer (HAT) from a suitable donor in the reaction mixture, or it can be oxidized by the oxidized photocatalyst (PC⁺) to a cation, which then loses a proton to afford the final cyclized product and regenerate the ground state of the photocatalyst, thus closing the catalytic cycle.

The use of α-aminoalkyl radicals as halogen-atom transfer (XAT) agents represents another sophisticated strategy in these transformations. nih.goviu.edumanchester.ac.ukyoutube.comnih.gov In this approach, an α-aminoalkyl radical, generated from a simple tertiary amine, abstracts the halogen atom from the α-haloamide to generate the desired α-amido radical. This method avoids the direct reduction of the substrate by the photocatalyst and has been shown to be highly effective for a broad range of substrates.

Theoretical and Computational Chemistry Studies on N 4 Bromophenyl 4 Chlorobutanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity of N-(4-bromophenyl)-4-chlorobutanamide

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of this compound. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals and electrostatic potential, which are key determinants of a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters for predicting a molecule's reactivity, kinetic stability, and electronic properties. youtube.combiomedres.us

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. biomedres.us For molecules with similar structures, it has been observed that modifications to the molecular framework can significantly alter this gap. For instance, in related aromatic compounds, the introduction of different functional groups can tune the HOMO-LUMO gap, thereby influencing their reactivity. researchgate.netmdpi.com

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com An analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the likely sites for nucleophilic and electrophilic attack, respectively. It is anticipated that the HOMO would be localized over the electron-rich bromophenyl ring, while the LUMO might be distributed over the carbonyl group and the chloroalkane chain, which are electron-withdrawing.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The different colors on an MEP map represent varying electrostatic potentials, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.net

For this compound, an MEP map would likely show a region of high electron density (red) around the carbonyl oxygen and the bromine atom, making these sites susceptible to electrophilic attack. Conversely, regions of lower electron density (blue) would be expected around the amide proton and the hydrogen atoms of the alkyl chain, indicating sites prone to nucleophilic attack. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's physical properties and crystal packing.

Molecular Dynamics Simulations of this compound Conformations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. mdpi.comnih.gov By simulating the motions of atoms and molecules over time, MD can reveal the preferred conformations of a molecule and the energy barriers between them.

For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations can elucidate the accessible conformational space. The simulations would likely reveal a range of conformations, with the most stable ones being those that minimize steric hindrance and optimize intramolecular interactions. The results of such simulations can be used to understand how the molecule might bind to a biological target or how it packs in a crystal lattice.

Density Functional Theory (DFT) Applications for Predicting this compound Properties and Reactivity

Density Functional Theory (DFT) has become a widely used computational method for predicting the electronic structure and properties of molecules due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations can be employed to determine a wide range of properties for this compound, including its optimized geometry, vibrational frequencies, and electronic properties.

The choice of functional and basis set is critical in DFT calculations. For organic molecules containing halogens, functionals like B3LYP are often used in conjunction with basis sets such as 6-311G to provide reliable results. mdpi.com DFT calculations can provide quantitative predictions of the HOMO-LUMO gap, dipole moment, and other electronic descriptors that are central to understanding the molecule's reactivity. biomedres.us For instance, a high dipole moment would suggest that the molecule is polar, which would influence its solubility and intermolecular interactions.

Prediction of Spectroscopic Signatures (Methodology Focus)

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. DFT calculations, in particular, are frequently used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

To predict the infrared spectrum of this compound, a frequency calculation would be performed on the optimized geometry of the molecule. This calculation provides the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra to aid in the assignment of vibrational modes. nih.gov For example, the calculation would predict the characteristic stretching frequencies for the C=O, N-H, C-Cl, and C-Br bonds.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for interpreting experimental ¹H and ¹³C NMR spectra, especially for complex molecules where spectral overlap can be an issue.

Computational Studies in Reaction Pathway Analysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by allowing for the exploration of reaction pathways and the characterization of transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can provide a detailed understanding of the reaction mechanism.

For example, if this compound were to undergo a substitution reaction at the carbon bearing the chlorine atom, computational methods could be used to model the reaction pathway. This would involve locating the transition state structure and calculating the activation energy for the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. Such studies provide insights that are often difficult to obtain through experimental means alone.

Structure Activity Relationship Sar Studies and Analog Design for N 4 Bromophenyl 4 Chlorobutanamide Derivatives

Modifications to the Phenyl Ring and Their Impact on Activity Profiles

The N-phenyl ring of N-(4-bromophenyl)-4-chlorobutanamide is a critical component for molecular recognition and binding affinity. Alterations to this ring, including the position and nature of its substituents, can dramatically alter the compound's biological effects.

Research on related scaffolds has demonstrated that the nature of the substituent on the phenyl ring plays a significant role in activity. For instance, in a series of 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives, compounds where the substituent (X) was a chloride, bromide, or nitro group were found to be the most active against Mycobacterium tuberculosis. nih.gov This suggests that electron-withdrawing groups on an aromatic ring can be crucial for the activity of certain compound classes.

In another study on N-phenylpicolinamide derivatives, modifications at the 3- or 4-position of the phenyl ring were explored to develop ligands with improved affinity. nih.gov Similarly, for a class of 4-phenyl-1-arylsulfonylimidazolidinones, introducing electron-donating or -withdrawing substituents at the 3- or 4-position of the phenyl group influenced their cytotoxicity, with sterically large substituents at the 4-position enhancing activity. nih.gov

Furthermore, the replacement of the bromine atom on the phenyl ring can lead to significant gains in potency. In one example, substituting the bromine on an N-(2-Acetyl-4-bromophenyl) scaffold with a lipophilic 4-methoxystyryl group resulted in a marked improvement in inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com This highlights that the 4-position of the phenyl ring is a key site for modification where increasing lipophilicity and size can be beneficial.

The following table summarizes the impact of various phenyl ring modifications based on related chemical scaffolds.

| Scaffold | Modification on Phenyl Ring | Impact on Activity |

| N-(2-Acetyl-4-bromophenyl) derivative | Replacement of 4-bromo with 4-methoxystyryl group | Significantly improved AChE and BChE inhibition. mdpi.com |

| N-(2-Acetyl-4-bromophenyl) derivative | Replacement of 4-bromo with 4-trifluorostyryl group | Exhibited significant AChE and moderate BChE inhibition. mdpi.com |

| 4'-bromo-[1,1'-biphenyl]-4-yl methanone | Introduction of Cl, Br, or NO2 at the 4-position of the second phenyl ring | Showed the highest activity against M. tuberculosis. nih.gov |

| 4-phenyl-1-benzenesulfonylimidazolidinone | Introduction of a sterically large substituent at the 4-position | Enhanced cytotoxic activity. nih.gov |

Modifications to the Butyl Chain and Their Impact on Activity Profiles

While direct SAR studies on the butyl chain of this compound are not extensively detailed in the available literature, general principles of medicinal chemistry suggest that:

Chain Length: Shortening or lengthening the butyl chain would alter the distance between the phenylamide portion and the terminal electrophilic carbon. This can disrupt optimal binding interactions. For many ligands, there is an ideal chain length that maximizes potency.

Chain Rigidity: Introducing conformational constraints, such as double bonds or cyclization (e.g., incorporating the chain into a piperidine (B6355638) ring), can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. Conversely, it could also prevent the molecule from adopting the necessary conformation for binding.

Substitution: Placing substituents along the butyl chain would affect its lipophilicity and steric profile, which could either enhance or hinder binding.

In the development of 4-oxobutanamide (B1628950) derivatives for antitumor activity, the core butanamide structure was part of a more complex succinimide (B58015) ring system, indicating that cyclizing the chain can lead to potent compounds. nih.gov

Modifications to the Amide Linkage and Their Impact on Activity Profiles

The amide linkage (-CONH-) is a cornerstone of the this compound structure. It is a planar, rigid unit that provides structural stability and acts as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). These properties are often essential for anchoring the molecule within a protein's binding site.

Modifying the amide linkage can have profound effects:

N-Alkylation: Adding a substituent to the amide nitrogen removes the hydrogen bond donating capability, which can decrease binding affinity if that interaction is critical.

Linkage Reversal (Retro-amide): A retro-amide linkage (-NHCO-) would completely change the orientation of the hydrogen bond donor and acceptor groups, significantly impacting binding interactions.

In a study of inhibitors for human protein isoprenylcysteine carboxyl methyltransferase (hIcmt), phenoxyphenyl amide modifications were found to be key for activity, and a library of analogs was synthesized to delineate the structural features of the amide important for inhibition. nih.gov Similarly, research into atypical dopamine (B1211576) transporter (DAT) inhibitors showed that replacing an ether linkage with a secondary amine (an amide-like linkage) resulted in compounds with comparable high-affinity binding. nih.gov This demonstrates that the linker's identity is a critical variable in drug design.

Rational Design of this compound Analogs for Specific Research Applications

Rational design involves using knowledge of a biological target's structure and the SAR of a lead compound to create new analogs with improved properties. For this compound, this could involve designing derivatives with enhanced potency, selectivity, or utility as research tools.

An example of this approach is seen in the development of novel TRPV1 agonists, where an in silico-guided rational design process was used. nih.gov Docking experiments and molecular dynamics simulations led the design toward introducing specific substituents on a butanamide scaffold to improve binding properties and potency. nih.gov This strategy could be applied to this compound to design analogs targeting a specific enzyme or receptor. For instance, if SAR data indicates that a larger substituent is tolerated at the 4-position of the phenyl ring, new analogs could be designed with functional groups suitable for attaching fluorescent probes or biotin (B1667282) tags, creating tools for biochemical assays.

The design of novel 4-oxobutanamide derivatives as potential antitumor agents also utilized the principle of molecular hybridization, a rational design strategy to combine pharmacophoric elements from different molecules to create a new, more effective compound. nih.gov

The process of rational design for this compound analogs would typically follow these steps:

Identify the Target: Determine the specific protein (e.g., enzyme, receptor) the compound interacts with.

Analyze SAR Data: Use existing SAR to understand which modifications are favorable.

Computational Modeling: Employ docking and molecular dynamics to predict how new designs will bind to the target.

Synthesize and Test: Synthesize the most promising designs and evaluate their biological activity to validate the computational models and refine the SAR.

Bioisosteric Replacements in the this compound Scaffold

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving pharmacological activity or optimizing pharmacokinetic properties. researchgate.netnih.gov This concept is highly applicable to the this compound scaffold.

Key bioisosteric replacements could include:

Phenyl Ring Equivalents: The 4-bromophenyl ring could be replaced by other aromatic systems, such as thiophene (B33073), pyridine, or pyrazole. nih.gov This can alter electronic properties, solubility, and metabolic stability. For example, the replacement of a phenyl ring with a thiophene ring has been successfully demonstrated in the design of various bioactive molecules. nih.gov

Halogen Bioisosteres: The bromine and chlorine atoms can be replaced by other functional groups. The bromine atom could be swapped with other halogens (F, Cl, I), a trifluoromethyl group (-CF3), or a cyano group (-CN). These groups have similar steric and electronic properties but can fine-tune the molecule's lipophilicity and ability to form specific interactions like halogen bonds.

Amide Isosteres: As discussed previously, the amide linkage can be replaced by groups such as thioamides, esters, or trifluoroethylamines to alter stability and hydrogen bonding patterns. u-tokyo.ac.jp

Ring-to-Chain Transformations: In some cases, a cyclic moiety can be replaced by a non-cyclic one. For example, a pyrrole (B145914) ring in one compound was effectively replaced by a propynylhydroxyamino bioisostere. drugdesign.org

The table below outlines potential bioisosteric replacements for the this compound scaffold.

| Original Group | Location | Potential Bioisosteric Replacement(s) | Potential Effect |

| Phenyl | N-substituent | Thiophene, Pyridine, Pyrazole | Alter electronics, solubility, H-bonding capacity, metabolism. nih.govnih.gov |

| Bromine | Phenyl ring, para-position | -Cl, -F, -I, -CF3, -CN | Modulate lipophilicity, size, and electronic effects. u-tokyo.ac.jp |

| Amide (-CONH-) | Linker | Thioamide (-CSNH-), Ester (-COO-), Trifluoroethylamine (-CH2-CF2-) | Change H-bonding ability, metabolic stability, and conformation. u-tokyo.ac.jp |

| Chlorine | Butyl chain, terminal | -F, -OH, -CN | Alter reactivity and polarity. |

Importance of Halogen Substitution in SAR

The two halogen atoms in this compound are not mere placeholders; they are critical determinants of the molecule's activity.

The 4-bromo substituent on the phenyl ring plays a multifaceted role:

Lipophilicity: The bromine atom significantly increases the lipophilicity of the phenyl ring, which can enhance membrane permeability and hydrophobic interactions within a binding pocket.

Size and Sterics: As a large substituent, bromine can provide favorable steric bulk that fits snugly into a specific hydrophobic pocket of a target protein.

Halogen Bonding: Bromine can act as a halogen bond donor, forming a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the biological target. This can be a powerful contributor to binding affinity.

Electronic Effects: The mesomeric effect from the 4-bromo substitution has been shown to enhance the inhibitory potency of certain compounds, such as DPP-4 inhibitors. nih.gov

The 4-chloro substituent on the butyl chain primarily functions as a reactive site. The carbon-chlorine bond makes the terminal carbon an electrophile, susceptible to nucleophilic attack by residues like cysteine or histidine in an enzyme's active site. This can lead to the formation of a covalent bond, resulting in irreversible inhibition, a mechanism that is highly dependent on the specific target. Replacing chlorine with other halogens (like bromine or iodine) would alter the reactivity of this position, while replacing it with a non-halogen could abolish this reactive potential entirely.

Biological Activity and Molecular Mechanisms of N 4 Bromophenyl 4 Chlorobutanamide in Vitro/cellular Research Focus

In Vitro Assays for Biological Target Identification of N-(4-bromophenyl)-4-chlorobutanamide

Currently, there are no publicly accessible research articles or data detailing in vitro assays conducted to identify the biological targets of this compound. Standard methodologies to elucidate biological targets often involve a variety of screening assays against known enzymes, receptors, and other proteins. However, the application of such techniques to this specific compound has not been documented in the available scientific literature.

Cellular Uptake and Intracellular Distribution Studies of this compound

Information regarding the cellular uptake and intracellular distribution of this compound is not available. Studies in this area are crucial for understanding the bioavailability of a compound at the cellular level and its ability to reach potential intracellular targets. Such investigations typically employ methods like fluorescence microscopy or radiolabeling to track the compound's movement across the cell membrane and its localization within cellular compartments. The absence of such data for this compound means its basic cellular pharmacokinetics remain unknown.

Mechanistic Investigations of this compound Interaction with Cellular Pathways

There is a notable absence of research into the mechanisms by which this compound may interact with cellular pathways. This includes a lack of studies on its potential to inhibit or activate enzymes, bind to cellular receptors, or engage in protein-ligand interactions.

Enzyme Inhibition/Activation Studies

No studies have been published that investigate the effect of this compound on the activity of specific enzymes. Enzyme inhibition or activation assays are fundamental in pharmacological research to determine a compound's potential therapeutic or toxic effects. Without this data, the enzymatic interaction profile of this compound is entirely speculative.

Receptor Binding Studies

Similarly, there is no available data from receptor binding studies for this compound. These assays are essential for identifying which, if any, cellular receptors the compound interacts with and with what affinity. This information is critical for understanding its potential signaling and physiological effects.

Protein-Ligand Interaction Studies and Molecular Docking

While molecular docking is a computational method used to predict the binding of a ligand to a protein, there are no published molecular docking studies specifically involving this compound. Such studies would provide theoretical insights into potential protein targets and binding modes, guiding further experimental validation. The lack of this computational analysis, alongside the absence of experimental data, leaves a significant void in understanding the compound's potential molecular interactions.

Effects of this compound on Gene Expression and Protein Synthesis (Cellular Level)

The impact of this compound on gene expression and protein synthesis at the cellular level has not been reported in the scientific literature. Techniques such as quantitative PCR (qPCR) and western blotting are commonly used to assess changes in gene and protein levels following compound treatment. The absence of such investigations means the influence of this compound on these fundamental cellular processes is unknown.

No Published Research Found on the Specific Biological Activities of this compound

Despite a thorough search of available scientific literature, no specific research detailing the biological activity or molecular mechanisms of the chemical compound this compound could be identified. Consequently, the requested article focusing on its role as a chemical probe, its molecular targets, and its interactions with biological molecules cannot be generated at this time.

Extensive searches were conducted to locate studies investigating this compound within the specific contexts outlined in the user's request. These searches aimed to uncover information regarding its use as a chemical probe in biological systems, the identification of its specific protein targets, and any known interactions with nucleic acids such as DNA or RNA.

The search results were limited to vendor listings for the sale of the compound, entries in chemical databases that provide basic physicochemical properties, and research articles on structurally related but distinct molecules. While these related studies offer insights into the biological activities of similar chemical scaffolds, the findings cannot be accurately extrapolated to this compound without direct experimental evidence.

The absence of published data prevents a scientifically accurate and informative discussion on the following requested topics:

Investigations into Molecular Targets of this compound:The scientific literature does not contain any studies aimed at identifying the molecular targets of this compound.

Interaction with Nucleic Acids:There are no published experiments or computational studies that describe or predict any interactions between this compound and nucleic acids.

Without dedicated research on this specific compound, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy. Therefore, until research on the biological activities of this compound is conducted and published, a detailed article on these specific aspects of its function cannot be written.

Analytical and Detection Methodologies for N 4 Bromophenyl 4 Chlorobutanamide in Research Environments

Chromatographic Methods for Purification and Quantification of N-(4-bromophenyl)-4-chlorobutanamide

Chromatography is a cornerstone for both the purification of this compound from reaction mixtures and its precise quantification. The choice of method depends on the scale, the required purity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis and purification of compounds like this compound. Due to the compound's moderate polarity, reversed-phase (RP) HPLC is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used. The mobile phase consists of a polar solvent mixture, commonly acetonitrile and water. sielc.com An acid modifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by controlling the ionization state of the analyte. sielc.com The separation is based on the compound's partitioning between the stationary and mobile phases; adjusting the ratio of acetonitrile to water allows for the fine-tuning of its retention time.

This method is scalable and can be adapted for preparative separations to isolate and purify the compound from impurities. sielc.com For quantification, a detector such as a UV-Vis spectrophotometer is used, as the bromophenyl group provides a strong chromophore. The concentration of the compound is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentration. For enhanced sensitivity, particularly in complex matrices, derivatization to attach a fluorescent tag can be employed, followed by fluorescence detection. nih.gov

| Parameter | Typical Condition for Related Compounds | Purpose |

|---|---|---|

| Mode | Reversed-Phase (RP) | Separation of moderately polar compounds. |

| Stationary Phase | C18 (Octadecylsilyl silica gel) | Provides a nonpolar surface for analyte interaction. |

| Mobile Phase | Acetonitrile / Water with Formic Acid (0.1%) | Elutes the compound from the column; formic acid aids ionization for MS detection. sielc.com |

| Detector | UV-Vis or Mass Spectrometry (MS) | Quantification and identification. |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 276.56 g/mol , can be analyzed by GC, provided it does not decompose at the temperatures required for vaporization in the injector and transport through the column.

The methodology involves injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. For halogenated aromatic amides, a column with a 5% phenyl methyl siloxane stationary phase is often effective. The separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature program, where the column temperature is gradually increased, is typically used to ensure efficient separation from byproducts or impurities.

Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification (GC-MS). GC-MS provides both retention time data and a mass spectrum, offering a high degree of confidence in the compound's identity.

| Parameter | Typical Condition for Related Compounds | Purpose |

|---|---|---|

| Column Type | Capillary | Provides high-resolution separations. |

| Stationary Phase | 5% Phenyl methyl siloxane | Standard phase for a wide range of organic compounds. |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. |

| Temperature Program | e.g., 50°C to 120°C | Optimizes separation of compounds with different boiling points. |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Identification and quantification. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool in a research environment for monitoring the progress of chemical reactions and assessing the purity of this compound. aga-analytical.com.planalyticaltoxicology.com It is a form of solid-liquid partitioning chromatography. aga-analytical.com.pl

The stationary phase is typically a thin layer of silica gel or alumina coated on a glass or aluminum plate. aga-analytical.com.pl A small spot of the sample solution is applied near the base of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). As the solvent ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. For a moderately polar compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.

After development, the separated spots are visualized. Since the target compound contains a chromophore, it can often be seen under UV light (254 nm) as a dark spot on a fluorescent background. analyticaltoxicology.com TLC is also used in a preparative fashion to purify small quantities of the compound. analyticaltoxicology.com

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. This technique is primarily employed for the analysis of large molecules such as polymers and proteins. SEC is generally not a suitable or commonly used method for the purification or quantification of small molecules like this compound (MW = 276.56). The separation mechanism of SEC does not provide adequate resolution for small molecules that have similar, small sizes, as they will all tend to permeate the pores of the stationary phase and elute together.

Spectrometric Techniques for Detection and Quantification (Methodology Focus)

Spectrometric techniques are crucial for the structural elucidation and sensitive quantification of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, making it an essential tool for confirming the identity of this compound. The presence of bromine and chlorine atoms gives a distinct isotopic pattern that is readily identifiable by MS. Analysis of the fragmentation patterns can also provide valuable information about the compound's structure. researchgate.net

When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it becomes an exceptionally powerful method for both quantification and identification. nih.gov LC-MS combines the separation capabilities of HPLC with the detection power of MS. nih.gov

For LC-MS analysis, a mobile phase compatible with the ionization source is required. Volatile buffers and acids, such as ammonium acetate or formic acid, are used instead of non-volatile salts like phosphates. sielc.com The eluent from the LC column is directed into an ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generates gas-phase ions of the analyte. These ions are then analyzed by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the reliable quantification of the compound even in complex biological or environmental samples. researchgate.net

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The absorption of UV radiation by this compound is primarily due to the electronic transitions within the bromophenyl group. The amide chromophore also contributes to the UV absorption.

The UV spectrum of an organic molecule is influenced by the solvent in which it is dissolved. For this compound, common solvents for UV-Vis analysis would include ethanol (B145695), methanol, or acetonitrile, as they are transparent in the region where the analyte is expected to absorb. The wavelength of maximum absorbance (λmax) is a key parameter determined from the UV-Vis spectrum. For N-substituted aromatic amides, the primary absorption bands are typically observed in the 200-300 nm range. The n→π* transition of the amide group generally results in a weak absorption band around 215 nm.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value/Range | Solvent |

|---|---|---|

| λmax | ~240-260 nm | Ethanol/Methanol |

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds, as specific experimental data for this compound is not available in the cited literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, aromatic, and alkyl halide functionalities.

The key diagnostic peaks in the IR spectrum would include the N-H stretching vibration of the secondary amide, the C=O (Amide I) stretching vibration, and the N-H bending/C-N stretching (Amide II) vibration. The aromatic ring will show C-H and C=C stretching vibrations, and the substitution pattern on the benzene ring can often be inferred from the out-of-plane C-H bending vibrations in the fingerprint region. The presence of the C-Br and C-Cl bonds would also give rise to characteristic absorptions, typically in the lower wavenumber region of the spectrum.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3100 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H bend, C-N stretch (Amide II) | Bend/Stretch | 1570 - 1515 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

Note: The data in this table is based on established correlation tables for IR spectroscopy, as specific experimental data for this compound is not available.

Method Validation in Research Laboratory Settings (Accuracy, Precision, Linearity)

The validation of an analytical method ensures its suitability for its intended purpose. For the quantitative determination of this compound, a method, likely based on High-Performance Liquid Chromatography (HPLC) with UV detection, would need to be validated for several key parameters as per international guidelines.

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The precision is typically expressed as the relative standard deviation (RSD).

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is evaluated by analyzing a series of standards of known concentrations and is typically expressed by the correlation coefficient (r²) of the calibration curve.

Table 3: Typical Method Validation Parameters for HPLC-UV Analysis of an Aromatic Amide

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Accuracy | 98.0% - 102.0% Recovery | 99.5% |

| Precision | ||

| - Repeatability (RSD) | ≤ 2% | < 1.0% |

| - Intermediate Precision (RSD) | ≤ 2% | < 1.5% |

| Linearity | ||

| - Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Note: The data in this table represents typical values for a validated HPLC-UV method for a small organic molecule and is for illustrative purposes only. Specific experimental validation data for this compound is not available.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for N 4 Bromophenyl 4 Chlorobutanamide Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(4-bromophenyl)-4-chlorobutanamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1H NMR Techniques

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the aliphatic protons of the chlorobutanamide chain.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Amide (-NH-) | 8.0 - 9.0 | Singlet (broad) | - | 1H |

| Aromatic (-C₆H₄-) | 7.4 - 7.6 | Multiplet | - | 4H |

| Methylene (B1212753) (-CH₂Cl) | 3.6 - 3.8 | Triplet | 6-7 | 2H |

| Methylene (-COCH₂-) | 2.5 - 2.7 | Triplet | 6-7 | 2H |

| Methylene (-CH₂CH₂Cl) | 2.1 - 2.3 | Quintet | 6-7 | 2H |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

The downfield chemical shift of the amide proton is characteristic and is due to the deshielding effect of the adjacent carbonyl group. The aromatic protons on the bromophenyl ring would likely appear as a complex multiplet due to second-order coupling effects. The aliphatic protons of the 4-chlorobutanamide (B1293659) moiety would present as distinct triplets and a quintet, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the amide group.

13C NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 170 - 175 |

| Aromatic (C-N) | 135 - 140 |

| Aromatic (C-Br) | 115 - 120 |

| Aromatic (CH) | 120 - 135 |

| Methylene (-CH₂Cl) | 40 - 45 |

| Methylene (-COCH₂-) | 35 - 40 |

| Methylene (-CH₂CH₂Cl) | 28 - 33 |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

The carbonyl carbon is typically observed at the most downfield position. The aromatic carbons show a range of chemical shifts depending on their substitution. The aliphatic carbons are found in the upfield region of the spectrum.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between the adjacent methylene groups in the chlorobutanamide chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as between the aromatic protons and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This can be used to determine the three-dimensional conformation of the molecule in solution.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

While NMR spectroscopy provides the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Although no published crystal structure for this compound (CAS 300395-07-7) is currently available in open-access crystallographic databases, analysis of similar compounds like N-(4-Bromophenyl)acetamide reveals key structural features that would be anticipated. nih.gov A successful single-crystal X-ray diffraction study on this compound would yield a detailed model of the molecule, including precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. For instance, it is highly probable that the amide group would participate in hydrogen bonding, forming chains or networks within the crystal lattice, a common feature in related amide structures. nih.govnih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (if applicable to chiral analogs)

The structure of this compound itself is achiral. However, if a chiral center were introduced, for example by substitution on the butanamide chain to create a chiral analog such as N-(4-bromophenyl)-3-chloro-2-methylbutanamide, then chiroptical spectroscopy would become a critical analytical tool.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, a CD spectrum provides a unique fingerprint that can be used to determine its absolute configuration and enantiomeric purity.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD, ORD can be used to characterize chiral compounds and assess their enantiomeric excess.

In the context of a hypothetical chiral analog of this compound, these techniques would be essential for confirming the stereochemical outcome of an asymmetric synthesis and for ensuring the enantiomeric purity of the final product.

Role of N 4 Bromophenyl 4 Chlorobutanamide As a Synthetic Precursor or Building Block

Derivatization for Chemical Library Synthesis

The structure of N-(4-bromophenyl)-4-chlorobutanamide is ideally suited for the synthesis of chemical libraries, which are collections of diverse compounds used in high-throughput screening for drug discovery and materials science. The two distinct reactive handles—the alkyl chloride and the aryl bromide—allow for a two-dimensional expansion of molecular diversity.

At the Butanoyl Chain: The terminal chlorine atom is a competent leaving group for classical nucleophilic substitution reactions (SN2). A wide variety of nucleophiles can be introduced at this position. For example, reaction with primary or secondary amines yields amino derivatives, thiols produce thioethers, and azide (B81097) ions provide access to azido (B1232118) compounds, which can be further modified via click chemistry or reduction to primary amines.

At the Phenyl Ring: The bromine atom is a versatile anchor for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of substituents onto the aromatic core. Suzuki coupling with aryl or vinyl boronic acids can generate biaryl or styrenyl derivatives, Sonogashira coupling with terminal alkynes introduces alkynyl groups, and Buchwald-Hartwig amination can form new C-N bonds with various amines.

By systematically combining a set of nucleophiles for the butanoyl chain with a set of boronic acids for the phenyl ring, a large and structurally diverse library of compounds can be rapidly assembled from this single precursor.

Table 1: Proposed Derivatization Reactions for Library Synthesis

| Reactive Site | Reaction Type | Reagent Class | Potential Product Class |

|---|---|---|---|

| 4-chlorobutanoyl | Nucleophilic Substitution | Amines (R₂NH), Thiols (RSH), Alcohols (ROH), Sodium Azide (NaN₃) | N-substituted amino-butanamides, Thioethers, Ethers, Azido-butanamides |

| 4-bromophenyl | Suzuki Coupling | Arylboronic Acids (Ar-B(OH)₂) | N-(biphenyl-4-yl)-4-chlorobutanamides |

| 4-bromophenyl | Sonogashira Coupling | Terminal Alkynes (RC≡CH) | N-(4-alkynylphenyl)-4-chlorobutanamides |

Application in Heterocyclic Compound Synthesis

Halogenated N-acyl aniline (B41778) derivatives are valuable precursors for the synthesis of heterocyclic compounds. While direct examples involving this compound are not prominent in the literature, its structural motifs are analogous to other precursors used in well-established cyclization strategies. For instance, N-(4-acetylphenyl)-2-chloroacetamide has been successfully used to construct various heterocyclic scaffolds. epa.gov

The chloroacetamide moiety in related compounds is known to react with reagents like thiosemicarbazide (B42300) to form thiazolin-4-one derivatives or with dinucleophiles to yield other complex heterocycles. epa.gov By analogy, the 4-chlorobutanoyl chain of this compound can serve as an electrophilic component in cyclization reactions.

Potential applications include:

Intramolecular Cyclizations: Under Friedel-Crafts conditions, the electrophilic butanoyl chain could potentially cyclize onto the electron-rich phenyl ring (activated by the amide's nitrogen), leading to the formation of dihydroquinolinone derivatives.

Reactions with Dinucleophiles: Reaction with reagents like thiourea (B124793) could lead to the formation of six-membered heterocyclic rings such as thiazines. Similarly, reaction with hydrazine (B178648) derivatives could be a pathway to diazepine-type structures. The synthesis of thiazole (B1198619) derivatives from the related N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide highlights the utility of a chloro-acylamino scaffold in building heterocycles. researchgate.netresearchgate.net

Table 2: Potential Heterocyclic Systems from this compound

| Reagent/Condition | Proposed Intermediate Step | Potential Heterocyclic Core |

|---|---|---|

| Lewis Acid (e.g., AlCl₃) | Intramolecular Friedel-Crafts alkylation | Dihydroquinolinone |

| Thiourea | Intermolecular condensation and cyclization | Thiazine |

| Hydrazine | Intermolecular condensation and cyclization | Diazepine |

Utilization in Polymer Chemistry Research

The bifunctional nature of this compound makes it a candidate for use as a monomer in the synthesis of advanced polymers. Research on structurally related monomers demonstrates the value of the N-(4-bromophenyl)amide scaffold in polymer science. For example, the monomer N-(4-bromophenyl)-2-methacrylamide has been synthesized and copolymerized with n-butyl methacrylate. researchgate.net The resulting copolymers were found to have enhanced thermal stability, with the glass transition temperature (Tg) increasing as the proportion of the N-(4-bromophenyl)-2-methacrylamide unit increased. researchgate.net

This suggests that incorporating the rigid, bromine-containing phenylamide group into a polymer backbone can significantly improve its material properties. This compound could be explored in several polymerization strategies:

As an A-B Monomer: The molecule possesses two different reactive groups. The chlorine can undergo nucleophilic substitution, while the bromine can participate in cross-coupling. This allows for step-growth polymerization where one end of the monomer reacts with the opposite end of another, potentially forming polyesters or polyamides after suitable modification of one of the functional groups.

In Polycondensation Reactions: The molecule could be converted into a di-functional monomer for polycondensation. For instance, the chlorine could be replaced with an amino or hydroxyl group, creating an amino-bromo-aniline or hydroxy-bromo-aniline derivative that could be polymerized with diacyl chlorides or dicarboxylic acids.